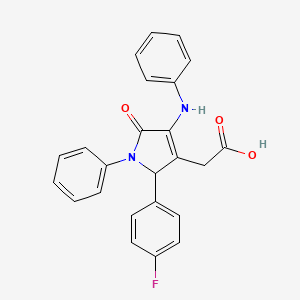![molecular formula C18H19FN2O8 B15007325 N-[3-(4-fluorophenoxy)-5-nitrophenyl]hexopyranosylamine](/img/structure/B15007325.png)
N-[3-(4-fluorophenoxy)-5-nitrophenyl]hexopyranosylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL is a complex organic compound with a unique structure that includes a fluorophenoxy group, a nitrophenyl group, and a hydroxymethyl oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Nitration: Introduction of the nitro group to the phenyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.
Amination: Introduction of the amino group.
Oxane Ring Formation: Cyclization to form the oxane ring.
Hydroxymethylation: Introduction of the hydroxymethyl group.
Each step requires specific reagents and conditions, such as the use of nitric acid for nitration, fluorinating agents for fluorination, and appropriate catalysts for cyclization and hydroxymethylation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-{[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-{[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-{[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
- **2-{[3-(4-CHLOROPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
- **2-{[3-(4-BROMOPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
- **2-{[3-(4-METHOXYPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
Uniqueness
The presence of the fluorophenoxy group in 2-{[3-(4-FLUOROPHENOXY)-5-NITROPHENYL]AMINO}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL imparts unique properties, such as increased stability and specific interactions with biological targets, compared to its chloro, bromo, and methoxy analogs.
Propiedades
Fórmula molecular |
C18H19FN2O8 |
|---|---|
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
2-[3-(4-fluorophenoxy)-5-nitroanilino]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H19FN2O8/c19-9-1-3-12(4-2-9)28-13-6-10(5-11(7-13)21(26)27)20-18-17(25)16(24)15(23)14(8-22)29-18/h1-7,14-18,20,22-25H,8H2 |
Clave InChI |
AUECOLJLUKVGAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])NC3C(C(C(C(O3)CO)O)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B15007244.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone](/img/structure/B15007247.png)
![1,3-dimethyl-8-(piperidin-1-yl)-7-{3-[(2E)-pyrrolidin-2-ylideneamino]propyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15007250.png)
![2,6-dichloro-N'-[(Z)-(2,6-dichlorophenyl)methylidene]-4-methylpyridine-3-sulfonohydrazide](/img/structure/B15007256.png)

![ethyl 6-bromo-5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B15007274.png)
![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B15007288.png)
![6,7-Diethoxy-1-[4-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15007292.png)

![N-[2-(1-adamantyloxy)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B15007309.png)
![N-{1-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}furan-2-carboxamide](/img/structure/B15007316.png)
![Ethyl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15007319.png)
![3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15007338.png)
![2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B15007339.png)
